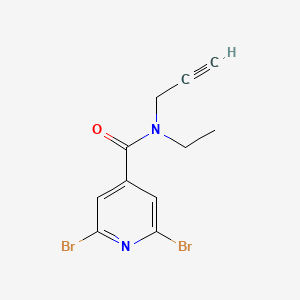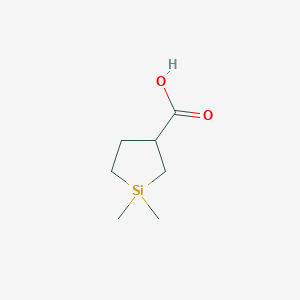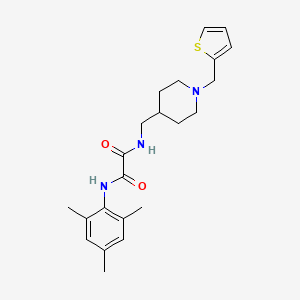
2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a pyridine derivative that contains two bromine atoms, an ethyl group, and a prop-2-yn-1-yl group attached to the nitrogen and carbon atoms, respectively.
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is primarily based on its ability to inhibit the activity of specific enzymes. For example, this compound has been shown to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against specific enzymes. For example, this compound has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells. By inhibiting phosphodiesterase activity, this compound can increase the levels of cyclic nucleotides, which can have various physiological effects, such as vasodilation and bronchodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide for lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells in culture.
Direcciones Futuras
There are several future directions for the study of 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes, such as CDKs and phosphodiesterases. Another direction is the evaluation of the anticancer activity of this compound in clinical trials. Additionally, the use of this compound as a tool for studying the role of specific enzymes in various disease states, such as cancer and cardiovascular disease, could also be explored.
Métodos De Síntesis
The synthesis of 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide involves the reaction of 2,6-dibromopyridine-4-carboxylic acid with ethyl propiolate in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethylamine to yield the final product.
Aplicaciones Científicas De Investigación
2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been widely studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes, such as signal transduction and gene expression. This compound has also shown promising anticancer activity in preclinical studies.
Propiedades
IUPAC Name |
2,6-dibromo-N-ethyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O/c1-3-5-15(4-2)11(16)8-6-9(12)14-10(13)7-8/h1,6-7H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDUSQNMSEXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)C(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)

![3-Bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one](/img/structure/B2828912.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2828914.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)
![2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine](/img/structure/B2828919.png)

![Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2828922.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2828925.png)
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)

